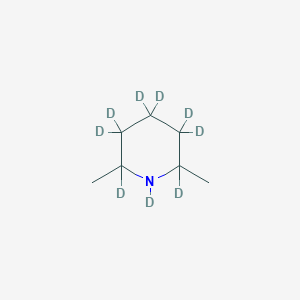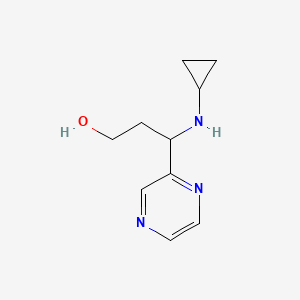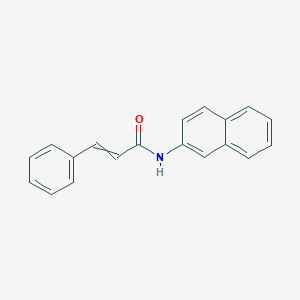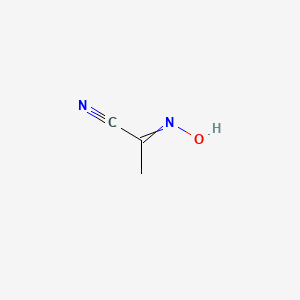
1,2,3,3,4,4,5,5,6-Nonadeuterio-2,6-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DIMETHYLPYRIDINE-D9 is a deuterated form of 2,6-dimethylpyridine, also known as 2,6-lutidine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl groups. The molecular formula for 2,6-DIMETHYLPYRIDINE-D9 is C7D9N, and it is commonly used in nuclear magnetic resonance (NMR) spectroscopy as a solvent and internal standard due to its distinct spectral properties .
Méthodes De Préparation
The preparation of 2,6-DIMETHYLPYRIDINE-D9 involves several synthetic routes. One common method includes the hydrogenation and dechlorination of 2,6-dimethyl-4-chloropyridine using a palladium on carbon (Pd/C) catalyst in the presence of C1-C4 alcohols as solvents. The reaction is carried out under hydrogen pressure of 0.1-0.2 MPa at temperatures ranging from 20 to 55 degrees Celsius . Another method involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid, which is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol .
Analyse Des Réactions Chimiques
2,6-DIMETHYLPYRIDINE-D9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2,6-pyridinedicarboxylic acid using potassium permanganate. In reduction reactions, it can be converted to 2,6-pyridinedimethanol using sodium borohydride/iodine. Substitution reactions involving 2,6-DIMETHYLPYRIDINE-D9 often use reagents such as phenylhydrazine and p-dimethylaminobenzaldehyde in the presence of potassium hydroxide (KOH) in ethanol, leading to the formation of bis(biarylhydrazone) derivatives .
Applications De Recherche Scientifique
2,6-DIMETHYLPYRIDINE-D9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a solvent and internal standard in NMR spectroscopy due to its deuterium labeling, which provides clear and distinct signals . In biology and medicine, it is used in the synthesis of various heterocyclic compounds with potential pharmacological activities, such as antibacterial and antituberculous agents . In the tobacco industry, 2,6-DIMETHYLPYRIDINE-D9 plays a role in the fermentation process of cigar tobacco leaves, influencing flavor development and microbial activity .
Mécanisme D'action
The mechanism of action of 2,6-DIMETHYLPYRIDINE-D9 involves its interaction with molecular targets and pathways through its chemical properties. For example, in complexation reactions, it forms stable dimers with water molecules, which can influence phase separation and liquid phase behavior . Additionally, its deuterium labeling allows for precise quantification and identification of other compounds in NMR spectroscopy, making it a valuable tool in analytical chemistry .
Comparaison Avec Des Composés Similaires
2,6-DIMETHYLPYRIDINE-D9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as 2,6-dimethylpyridine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine . These similar compounds share structural similarities but lack the deuterium atoms, which limits their use in specific applications like NMR spectroscopy. The presence of deuterium in 2,6-DIMETHYLPYRIDINE-D9 enhances its spectral properties, making it a preferred choice for certain analytical and research purposes .
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
122.26 g/mol |
Nom IUPAC |
1,2,3,3,4,4,5,5,6-nonadeuterio-2,6-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/i3D2,4D2,5D2,6D,7D/hD |
Clé InChI |
SDGKUVSVPIIUCF-CSFAAERSSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])C)[2H])([2H])C)([2H])[2H])[2H] |
SMILES canonique |
CC1CCCC(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)



![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)



![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)




